3-Phenylserine

Descripción

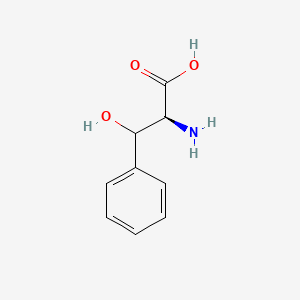

3-Phenylserine (C₉H₁₁NO₃), systematically named 2-amino-3-hydroxy-3-phenylpropanoic acid, is a non-proteinogenic amino acid with a hydroxyl group substituted at the β-carbon of the phenylalanine backbone . It exists in two diastereomeric forms: erythro and threo, which differ in the spatial arrangement of hydroxyl and amino groups . For instance, it serves as a substrate for serine hydroxymethyltransferase (SHMT) in Escherichia coli and Helicobacter species, where it undergoes retro-aldol cleavage to glycine and acetaldehyde . Its CAS registry number is 69-96-5 (DL-form) or 62544-84-4 (L-threo form), and it appears as a white crystalline solid .

Propiedades

IUPAC Name |

(2S)-2-amino-3-hydroxy-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-7(9(12)13)8(11)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13)/t7-,8?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVGNTVUSQUXPS-JAMMHHFISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C(=O)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C([C@@H](C(=O)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-Threo-3-Phenylserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002184 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6254-48-4, 69-96-5 | |

| Record name | 3-phenyl-L-serine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.803 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | β-hydroxy-3-phenyl-DL-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-Threo-3-Phenylserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002184 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Métodos De Preparación

Reaction Mechanism and Optimization

Benzylamine undergoes transamination with ω-TA, producing benzaldehyde and pyruvate. The latter reacts with another benzaldehyde molecule via L-ThA to form this compound. Molecular dynamics (MD) simulations revealed that benzylamine outperforms other amino donors (e.g., alanine) due to favorable binding energies in the ω-TA active site. At pH 8.0 and 37°C, this system achieves 95% benzylamine conversion and 54% this compound yield.

Economic and Environmental Advantages

The in situ removal of benzaldehyde—a byproduct inhibiting L-ThA—enhances reaction efficiency. PLP recycling between enzymes reduces cofactor costs, making this method scalable for industrial applications. Comparative studies show a 30% reduction in waste solvent compared to traditional organic synthesis.

Akabori Condensation: Traditional Chemical Synthesis

The Akabori reaction, first reported in 1956, remains a foundational method for synthesizing β-hydroxy-α-amino acids like this compound. This one-step condensation of benzaldehyde with alanine under basic conditions proceeds via a Schiff base intermediate.

Reaction Conditions and Limitations

A typical protocol involves stirring alanine (1 mol/L) and benzaldehyde (1.2 equiv) in aqueous NaOH (pH 12) at 35°C for 3 hours, followed by acidification with HCl to precipitate the product. However, yields rarely exceed 20% due to competing aldol side reactions and racemization. Diastereomeric ratios (syn:anti) vary from 1:1 to 3:1 depending on solvent polarity.

Modifications for Improved Efficiency

Incorporating dimethyl sulfoxide (DMSO) as a co-solvent (10% v/v) increases benzaldehyde solubility, boosting yields to 35%. However, prolonged reaction times (>6 hours) lead to decarboxylation, forming phenylpropanolamine (PPA) as a byproduct.

Microfluidic Continuous-Flow Systems

Microreactor technology addresses limitations in substrate solubility and enzyme stability. A 2017 study demonstrated L-ThA-catalyzed this compound synthesis in a slug-flow microfluidic system using tert-butyl methyl ether (TBME) as the organic phase.

Process Parameters and Outcomes

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Benzaldehyde conc. | 0.1 M | Maximizes L-ThA activity |

| Glycine conc. | 1 M | Prevents substrate inhibition |

| DMSO concentration | 20% v/v | Enhances enzyme stability |

| Residence time | 60 min | Syn:anti ratio = 4:1 |

Continuous benzaldehyde replenishment via TBME slugs sustains reaction rates over 24 hours, achieving a space-time yield of 12 g/L/h.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Diastereoselectivity (syn:anti) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Enzymatic cascade | 54 | 3:1 | High | Low (aqueous solvent) |

| Akabori condensation | 20–35 | 1:1–3:1 | Moderate | Moderate (basic waste) |

| Microfluidic | 45 | 4:1 | High | Low (solvent recycling) |

| Decarboxylation | 93 | N/A | Low | High (Pd waste) |

Análisis De Reacciones Químicas

Types of Reactions: 3-Phenylserine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts such as palladium on carbon or sodium borohydride.

Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products:

Oxidation: Benzaldehyde or phenylacetaldehyde.

Reduction: Phenylalaninol or phenylethylamine.

Substitution: Various substituted phenylserine derivatives.

Aplicaciones Científicas De Investigación

Synthesis of 3-Phenylserine

The synthesis of this compound can be achieved through various enzymatic pathways. A notable method involves a two-enzyme cascade system utilizing ω-transaminase (ω-TA) and L-threonine aldolase (L-ThA). This system efficiently converts benzylamine into this compound with high yields (over 54%) and nearly complete conversion of benzylamine (95%) under optimized conditions. The process is economically viable due to the in situ removal of benzaldehyde, a byproduct of the reaction .

Biological Significance

This compound has been investigated for its protective effects against viral infections. In a study, intraperitoneal administration of β-phenylserine demonstrated significant protection against lethal doses of rabies virus in rats, particularly when treatment commenced before viral exposure. The results indicated that β-phenylserine could inhibit the virulence of rabies, showcasing its potential as an antiviral agent .

Therapeutic Applications

The compound's role extends into therapeutic domains, particularly in neuropharmacology and immunology:

- Neuropharmacology : Research indicates that phenylserine derivatives may have implications in treating neurodegenerative diseases such as Parkinson's disease. The enzymatic pathways involved in its synthesis are crucial for developing drugs targeting these conditions .

- Immunology : Studies have shown that β-phenylserine can modulate immune responses, suggesting potential applications in immunosuppressive therapies or as adjuncts in vaccine development .

Case Study: Antiviral Properties

| Study | Method | Findings |

|---|---|---|

| Pons & Preston (1961) | Intraperitoneal administration in rats | β-Phenylserine provided significant protection against rabies virus; mortality rates were significantly lower in treated groups compared to controls. |

Table: Synthesis Yields from Enzymatic Reactions

| Enzyme System | Substrate | Conversion Rate | Yield of this compound |

|---|---|---|---|

| ω-TA + L-ThA | Benzylamine | 95% | 54% |

Mecanismo De Acción

The mechanism of action of 3-Phenylserine involves its interaction with specific enzymes and receptors. For instance, it can act as a substrate for phenylserine aldolase, which catalyzes its cleavage into benzaldehyde and glycine. This reaction is crucial in metabolic pathways and the synthesis of various bioactive compounds .

Comparación Con Compuestos Similares

Actividad Biológica

3-Phenylserine, a non-proteinogenic amino acid, has garnered attention due to its potential biological activities and applications in various fields, including pharmacology and biochemistry. This article reviews the current understanding of the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Synthesis

This compound is characterized by a phenyl group attached to the beta carbon of the serine backbone. It can be synthesized through various methods, including enzymatic processes. A recent study demonstrated a two-enzyme cascade system that efficiently converts benzylamine into this compound, achieving over 54% yield under optimized conditions .

Biological Activities

1. Antiviral Properties

Research has indicated that phenylserine derivatives exhibit antiviral activity. A study on p-phenylserine (a related compound) showed that it provided significant protection against rabies virus in rats. The administration of p-phenylserine led to a marked decrease in mortality rates among treated groups compared to controls, suggesting its potential as an antiviral agent . The data from this study is summarized in Table 1.

| Treatment Group | Mortality Rate (%) | Dosage (mg/day) |

|---|---|---|

| Control | 100 | - |

| Pre-treated | 20 | 15 |

| Post-treated | 30 | 15 |

2. Enzymatic Activity

This compound has been shown to be a substrate for several enzymes involved in amino acid metabolism. For instance, serine hydroxymethyltransferase (SHMT), which plays a crucial role in one-carbon metabolism, can catalyze reactions involving this compound. Studies have demonstrated that SHMT exhibits optimal activity at elevated temperatures and specific pH levels, indicating its potential for biotechnological applications .

Case Studies

1. Metabolomic Studies in Retinopathy

A metabolomics study highlighted the role of various amino acids, including this compound, in diabetic retinopathy (DR). The findings revealed altered levels of specific amino acids in patients with DR compared to controls, suggesting a potential biomarker role for these metabolites .

2. Antibacterial and Anti-inflammatory Activities

The antibacterial and anti-inflammatory properties of phenylserine derivatives have been explored in several studies. Compounds related to this compound have shown promise as therapeutic agents against bacterial infections and inflammatory diseases .

Research Findings

Recent research has focused on the metabolic pathways involving phenylserine and its derivatives. For example, the identification of specific enzymes that metabolize phenylserine has opened new avenues for understanding its biological roles and therapeutic potentials.

Key Findings:

Q & A

Q. What are the established synthetic routes for 3-Phenylserine, and how can reaction conditions be optimized for reproducibility?

Methodological Answer: Synthesis of this compound typically involves stereoselective hydroxylation of phenylalanine derivatives or enzymatic resolution of racemic mixtures. Key optimization parameters include pH control (6.5–7.5), temperature (25–37°C), and catalyst selection (e.g., immobilized serine hydroxymethyltransferase). For reproducibility, ensure strict inert atmosphere conditions to prevent oxidation of intermediates . Reference spectral data (e.g., H-NMR: δ 3.8 ppm for β-hydroxy group; ESI-MS: m/z 198.1 [M+H]) to verify product identity .

Q. Which analytical techniques are most reliable for characterizing this compound purity and stereochemical configuration?

Methodological Answer:

| Technique | Parameters | Application |

|---|---|---|

| Chiral HPLC | C18 column, 0.1% TFA/MeOH gradient | Enantiomer separation (L/D-threo) |

| FT-IR Spectroscopy | 3300 cm (O-H), 1600 cm (C=O) | Functional group validation |

| X-ray Crystallography | Space group P222 | Absolute configuration determination |

Q. How should researchers assess the stability of this compound under varying pH and temperature conditions?

Methodological Answer: Design accelerated degradation studies by incubating samples at 40–60°C and pH 2–8. Monitor degradation kinetics via UV-Vis (λ~280 nm for aromatic ring) and LC-MS to identify breakdown products (e.g., phenylglyoxalic acid). Use Arrhenius plots to extrapolate shelf-life under standard conditions .

Advanced Research Questions

Q. What metabolic pathways involve this compound, and how can isotopic labeling elucidate its role in vivo?

Methodological Answer: this compound is implicated in serine biosynthesis and phenylalanine metabolism. To trace its flux, synthesize C-labeled analogs (e.g., C-β-carbon) and administer to model organisms. Use GC-MS or H-C HSQC NMR to track incorporation into downstream metabolites (e.g., glycine, pyruvate) .

Q. How can computational models predict this compound’s binding affinity for enzymes like serine racemase?

Methodological Answer: Employ molecular docking (AutoDock Vina) and MD simulations (GROMACS) using crystal structures (PDB: 3L6N). Calculate binding free energy (MM-PBSA) and validate with in vitro kinetics (e.g., IC assays). Cross-reference with mutagenesis data to identify critical residues (e.g., Arg135) .

Q. How should researchers resolve contradictions in reported biological activities of this compound across studies?

Methodological Answer: Apply systematic review frameworks (PRISMA) to aggregate data from primary sources. Assess heterogeneity via meta-regression (variables: dosage, model system). For in vitro-in vivo discrepancies, validate using orthogonal assays (e.g., CRISPR-knockout cell lines vs. transgenic mice) .

Q. What experimental design considerations are critical for in vivo studies evaluating this compound’s neuroprotective effects?

Methodological Answer:

- Sample Size : Power analysis (α=0.05, β=0.2) to determine N ≥ 8/group .

- Controls : Include sham-operated and vehicle-treated cohorts.

- Endpoint Assays : Combine behavioral tests (Morris water maze) with histopathology (Nissl staining) .

Q. How can researchers validate this compound’s enantiomeric-specific activity in enzyme inhibition assays?

Methodological Answer: Use kinetic resolution with chiral auxiliaries (e.g., L-proline derivatives) to isolate enantiomers. Perform inhibition assays (e.g., serine dehydratase) with both forms. Analyze data via Lineweaver-Burk plots to discern competitive vs. non-competitive mechanisms. Cross-validate with circular dichroism (CD) spectroscopy .

Q. Data Contradiction Analysis Framework

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.